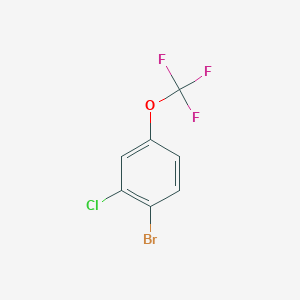

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-bromo-2-chloro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRFVMOJVRRZMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696761 | |

| Record name | 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892845-59-9 | |

| Record name | 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CAS number for 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene

An In-depth Technical Guide to 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic compound of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a trifluoromethoxy group, makes it a highly versatile building block for the synthesis of complex molecules. The trifluoromethoxy (-OCF₃) group is particularly valuable in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The bromo and chloro substituents provide orthogonal handles for a variety of cross-coupling reactions, enabling the strategic construction of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, potential applications, and critical safety information for this compound, grounded in established chemical principles and authoritative data.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical properties. This data is crucial for reaction planning, safety protocols, and purification strategies.

Structure:

Caption: Chemical structure of this compound.

Table 1: Key Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 892845-59-9; 158579-80-7 | [2][3] |

| Molecular Formula | C₇H₃BrClF₃O | [3] |

| Molecular Weight | 275.45 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | [3] |

| Exact Mass | 273.90079 Da | [3] |

Plausible Synthesis Pathway

The synthesis of polysubstituted benzene derivatives like this compound requires a strategic approach to control regioselectivity. A plausible and efficient route involves the electrophilic bromination of a readily available precursor, 2-chloro-4-(trifluoromethoxy)benzene.

Causality of the Synthetic Strategy:

The trifluoromethoxy (-OCF₃) group is an ortho-, para-directing deactivator for electrophilic aromatic substitution. The chlorine atom is also an ortho-, para-directing deactivator. In the precursor 2-chloro-4-(trifluoromethoxy)benzene, the positions ortho to the powerful para-directing -OCF₃ group are C3 and C5. The position ortho to the chlorine atom is C3, and the position para is C5. The directing effects of both groups reinforce substitution at the C5 position (which becomes C1 after bromination according to IUPAC naming conventions for the final product). The C3 position is sterically hindered by the adjacent chlorine atom. Therefore, electrophilic bromination is expected to proceed with high regioselectivity at the desired position.

Experimental Protocol: Electrophilic Bromination

This protocol is based on established methods for the bromination of activated and deactivated aromatic rings.[4]

-

Materials:

-

2-chloro-4-(trifluoromethoxy)benzene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)

-

Catalyst (e.g., Trifluoroacetic acid or Iron(III) bromide, optional but can increase rate)

-

Inert gas (Nitrogen or Argon)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Apparatus for solvent removal (rotary evaporator)

-

Chromatography equipment for purification

-

-

Procedure:

-

To a dry three-neck flask under an inert atmosphere, add 2-chloro-4-(trifluoromethoxy)benzene and the anhydrous solvent.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, maintaining the temperature. If using a catalyst, it can be added prior to the NBS.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

-

References

An In-depth Technical Guide to 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene: A Key Building Block in Modern Synthesis

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, is highly valued for its ability to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity.[1] 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene has emerged as a pivotal building block, offering a versatile scaffold for the introduction of this desirable moiety. This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will explore its physicochemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.

Core Molecular Attributes and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its effective application in synthesis and process development. This compound is a halogenated aromatic ether with a distinct substitution pattern that dictates its reactivity and physical characteristics.

Molecular Formula and Weight

The elemental composition and corresponding molecular weight are foundational data points for any chemical entity.

-

Molecular Formula: C₇H₃BrClF₃O[2]

-

Molecular Weight: 275.45 g/mol [2]

-

IUPAC Name: 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene[2]

-

CAS Number: 158579-80-7[2]

Physicochemical Data

The physical properties of this compound are summarized in the table below. These parameters are essential for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source(s) |

| Appearance | Clear to yellowish liquid | [3] |

| Boiling Point | 203 °C | [1] |

| Density | 1.743 g/cm³ | [1] |

| Flash Point | 77 °C | [1] |

| Refractive Index | 1.493 | [1] |

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted benzene derivatives like this compound requires a strategic approach to control regioselectivity. A common and effective method for introducing a bromine atom onto an aromatic ring is through the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This pathway is particularly advantageous as it often provides high yields and good purity.

Recommended Synthetic Protocol: Sandmeyer Bromination

The following protocol is based on established methods for the diazotization of anilines and subsequent bromination, adapted for the synthesis of the title compound from its corresponding aniline precursor, 2-chloro-4-(trifluoromethoxy)aniline.[4]

Workflow Diagram: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 2-chloro-4-(trifluoromethoxy)aniline (1.0 eq) in an aqueous solution of hydrobromic acid (48%, ~3.0 eq).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a clear solution.

-

Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt. The excess acid ensures complete diazotization and stabilizes the resulting salt.

-

-

Sandmeyer Reaction:

-

In a separate vessel, dissolve copper(I) bromide (CuBr, 1.2 eq) in hydrobromic acid (48%).

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

-

Causality: CuBr acts as a catalyst, facilitating the single-electron transfer mechanism that replaces the diazonium group with a bromine atom.

-

-

Workup and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3x).

-

Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield the final, pure this compound.

-

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (approx. 7.0-7.8 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets and doublet of doublets) will be characteristic of a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the trifluoromethoxy carbon. The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio), with the molecular ion peak (M⁺) appearing around m/z = 274/276/278.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The bromine atom is significantly more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[5] This allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the C-Br position, while leaving the C-Cl bond intact for potential subsequent transformations.

Logical Relationship: Synthetic Utility

Caption: Regioselective reactivity in cross-coupling reactions.

This regioselective reactivity makes it a highly valuable intermediate for building complex molecular architectures. The trifluoromethoxy group, often referred to as a "super methyl" group, enhances drug-like properties by improving metabolic stability and increasing cell membrane permeability. Its strong electron-withdrawing nature can also modulate the pKa of nearby functional groups, which is crucial for optimizing target binding. Consequently, this building block is frequently employed in the synthesis of novel therapeutic agents, particularly in oncology and neuroscience.

Safety and Handling

As with any halogenated organic compound, proper safety protocols must be strictly followed when handling this compound.

-

Hazard Classification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly sealed.

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a specialized and highly effective chemical intermediate. Its unique combination of a reactive bromine handle, a more inert chlorine atom, and the pharmacologically significant trifluoromethoxy group provides a powerful tool for synthetic chemists. The reliable synthetic routes and predictable reactivity profile, particularly in palladium-catalyzed cross-coupling reactions, ensure its continued importance in the discovery and development of next-generation pharmaceuticals and advanced materials. Adherence to rigorous safety and handling protocols is essential for its responsible use in the laboratory.

References

- 1. echemi.com [echemi.com]

- 2. 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | C7H3BrClF3O | CID 18350457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 [chemicalbook.com]

- 4. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents [patents.google.com]

- 5. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]

Synthesis pathways for 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene

Abstract: This technical guide provides a comprehensive overview of a reliable and well-established synthetic pathway for this compound, a key building block in the development of novel pharmaceuticals and agrochemicals. The described methodology leverages a regioselective, multi-step approach commencing from the commercially available precursor, 4-(trifluoromethoxy)aniline. The core transformation sequence involves an initial electrophilic chlorination followed by a Sandmeyer reaction to precisely install the desired substituents. This document furnishes detailed experimental protocols, mechanistic insights, process optimization strategies, and critical safety considerations tailored for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Part 1: Introduction and Strategic Overview

This compound is a polyhalogenated aromatic compound of significant interest due to the unique electronic properties conferred by its substituents. The trifluoromethoxy (-OCF₃) group, in particular, is a valuable moiety in medicinal chemistry, known for enhancing metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of drug candidates. The specific arrangement of chloro and bromo substituents provides distinct reactive handles for further molecular elaboration through cross-coupling reactions and other transformations.

Chemical Identity of the Target Compound

| Property | Value |

| Compound Name | This compound |

| CAS Number | 892845-59-9 |

| Molecular Formula | C₇H₃BrClF₃O |

| Molecular Weight | 275.45 g/mol |

| Structure |

|

Recommended Synthetic Strategy

Achieving the desired 1,2,4-substitution pattern on the benzene ring requires a synthetic strategy that offers high regiochemical control. Direct, sequential halogenation of 4-(trifluoromethoxy)benzene is fraught with challenges related to controlling the position of substitution, often leading to isomeric mixtures that are difficult to separate.

A more robust and predictable approach, detailed herein, utilizes the powerful directing effects of an amino group and its subsequent conversion via a diazonium salt intermediate. This aniline-based route ensures the precise placement of each substituent. The overall synthetic workflow is depicted below.

Caption: High-level overview of the proposed synthetic pathway.

Part 2: Detailed Synthesis Protocols & Mechanistic Insights

This section provides a step-by-step guide for the synthesis, grounded in established chemical principles.

Step 1: Electrophilic Chlorination of 4-(Trifluoromethoxy)aniline

Principle: The synthesis commences with the chlorination of 4-(trifluoromethoxy)aniline. The amino (-NH₂) group is a powerful activating ortho-, para-director, while the trifluoromethoxy (-OCF₃) group is a deactivating but also ortho-, para-directing group. With the para position occupied, both groups direct the incoming electrophile (chlorine) to the ortho position relative to the amine (C2). The strong activation by the amine group facilitates this reaction under relatively mild conditions.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing sodium hydroxide solution), dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane. Cool the mixture to 0-5 °C using an ice bath.

-

Reagent Addition: Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.0-1.1 eq) in the same solvent to the stirred aniline solution via the dropping funnel. Maintain the temperature below 10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture into ice water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, 2-Chloro-4-(trifluoromethoxy)aniline[1], can be purified further by column chromatography or recrystallization if necessary.

| Reagents & Materials (Step 1) |

| 4-(Trifluoromethoxy)aniline (CAS 461-82-5) |

| Sulfuryl Chloride (SO₂Cl₂) |

| Glacial Acetic Acid or Dichloromethane |

| Saturated Sodium Bicarbonate Solution |

| Ethyl Acetate / Dichloromethane |

| Anhydrous Sodium Sulfate (Na₂SO₄) |

Safety: This procedure should be conducted in a well-ventilated fume hood. Sulfuryl chloride is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Step 2: Diazotization and Sandmeyer Reaction

Principle: This classic two-part transformation is the cornerstone of this synthesis, allowing for the clean replacement of an amino group with a halogen.

-

Diazotization: The primary aromatic amine is converted to a diazonium salt by reaction with nitrous acid (HNO₂) at low temperatures.[2][3] Nitrous acid is generated in situ from sodium nitrite and a strong mineral acid (HBr in this case). Keeping the temperature between 0-5 °C is critical to prevent the unstable diazonium salt from decomposing.[4]

-

Sandmeyer Reaction: The diazonium salt is then subjected to a radical-nucleophilic aromatic substitution.[5] Copper(I) bromide (CuBr) catalyzes the decomposition of the diazonium salt, generating an aryl radical and nitrogen gas. The bromine atom is then transferred from a copper(II) species, yielding the final aryl bromide and regenerating the copper(I) catalyst.[4][5]

Caption: Key stages of the Sandmeyer reaction sequence.

Experimental Protocol:

Part A: Diazotization

-

Acidic Solution: In a beaker or flask, add 2-Chloro-4-(trifluoromethoxy)aniline (1.0 eq) to a 48% hydrobromic acid (HBr) solution (~3-4 eq). Stir and cool the mixture to 0-5 °C in an ice-salt bath.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold aniline mixture, ensuring the temperature remains below 5 °C.[4] Vigorous stirring is essential.

-

Completion Check: After the addition is complete, continue stirring for 15-20 minutes in the ice bath. The formation of the diazonium salt is complete when a drop of the solution gives an immediate positive test on potassium iodide-starch paper (turns blue-black). Avoid a large excess of nitrous acid.

Part B: Sandmeyer Bromination

-

Catalyst Preparation: In a separate, larger reaction flask, prepare a solution of copper(I) bromide (CuBr) (~1.2 eq) in additional 48% hydrobromic acid. Heat this solution gently to around 60-70 °C.[4]

-

Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Part A to the hot CuBr solution. This step is highly exothermic and involves vigorous evolution of nitrogen gas (N₂).[4] Control the rate of addition to maintain a steady effervescence.

-

Reaction Completion: After the addition is complete, heat the reaction mixture (e.g., on a steam bath or at 80-90 °C) for 30 minutes to ensure complete decomposition of any remaining diazonium salt.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent like diethyl ether or dichloromethane.

-

Wash the combined organic layers sequentially with water, 10% sodium hydroxide solution (to remove acidic impurities), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure. The resulting crude oil is the target compound, this compound, which can be purified by fractional distillation under reduced pressure.[6]

-

| Reagents & Materials (Step 2) |

| 2-Chloro-4-(trifluoromethoxy)aniline (CAS 69695-61-0) |

| Hydrobromic Acid (HBr), 48% |

| Sodium Nitrite (NaNO₂) |

| Copper(I) Bromide (CuBr) |

| Diethyl Ether / Dichloromethane |

| 10% Sodium Hydroxide Solution |

| Anhydrous Magnesium Sulfate (MgSO₄) |

| Potassium Iodide-Starch Paper |

Safety: Diazonium salts can be explosive when isolated and dry. This protocol is designed for in situ use where the salt remains in solution. Always keep the reaction mixture cold during diazotization. The Sandmeyer reaction involves vigorous gas evolution and should be performed behind a safety shield in a fume hood.

Part 3: Process Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield in Step 2 | Incomplete Diazotization: Insufficient acid or nitrite; temperature too high. | Ensure complete dissolution of the aniline in acid before cooling. Maintain temperature strictly between 0-5 °C during nitrite addition. |

| Premature Decomposition of Diazonium Salt: Temperature allowed to rise above 5 °C. | Maintain rigorous temperature control throughout the diazotization and before addition to the copper salt. | |

| Inactive Copper Catalyst: Old or oxidized CuBr. | Use freshly prepared or high-quality CuBr. | |

| Formation of Phenolic Byproducts (Ar-OH) | Reaction of the diazonium salt with water. | This is often caused by the diazonium solution warming up or using overly dilute acid. Maintain low temperatures and use concentrated acid as directed.[4] |

| Formation of Azo-Coupling Byproducts (Ar-N=N-Ar') | The diazonium salt acts as an electrophile and attacks unreacted aniline. | Ensure slow, steady addition of nitrite to a well-stirred, acidic solution of the aniline to prevent localized areas of low acidity. |

Part 4: Conclusion

The synthetic route detailed in this guide, proceeding via electrophilic chlorination of 4-(trifluoromethoxy)aniline and a subsequent Sandmeyer reaction, represents a robust, reliable, and highly regioselective method for preparing this compound. By adhering to the principles of temperature control and procedural discipline, particularly during the handling of the diazonium intermediate, researchers can effectively synthesize this valuable chemical building block for application in pharmaceutical and materials science research.

References

Physical and chemical properties of 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its molecular architecture, featuring a trifluoromethoxy group (-OCF₃), a bromine atom, and a chlorine atom strategically positioned on a benzene ring, makes it a highly valuable and versatile synthetic intermediate.

The trifluoromethoxy group is a critical pharmacophore, known for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering insights into its reactivity, applications, and handling for professionals engaged in advanced chemical synthesis and drug discovery.

Section 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is paramount for its effective application in synthesis and process development.

Chemical Identity:

-

IUPAC Name: this compound[3]

-

Synonyms: 2-Chloro-4-(trifluoromethoxy)bromobenzene, 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene[7][8]

Physicochemical Data Summary:

The following table summarizes the key physical and computed properties of this compound. Experimental data for this specific isomer can be limited; therefore, high-quality computed data from reliable sources are also included and noted.

| Property | Value | Source |

| Molecular Weight | 275.45 g/mol | [3][6][7] |

| Boiling Point | 212.4 °C at 760 mmHg | [3][4][7] |

| Density | 1.743 g/cm³ | [3][] |

| Flash Point | 82.3 °C | [7] |

| Refractive Index | 1.493 - 1.494 | [4][7] |

| XLogP3 (Lipophilicity) | 4.4 - 4.6 | [7][10] |

| Exact Mass | 273.90079 Da | [7][10] |

Section 2: Reactivity and Chemical Profile

The synthetic utility of this compound is dictated by the electronic interplay of its three distinct substituents on the aromatic ring.

-

The Benzene Core: Provides the foundational scaffold for further functionalization.

-

The Bromine Atom: Located at the 1-position, it is an excellent leaving group, making this site the primary handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The reactivity of aryl bromides is generally intermediate between the more reactive aryl iodides and the less reactive aryl chlorides.[11]

-

The Chlorine Atom: Positioned ortho to the bromine, it is less reactive as a leaving group in typical cross-coupling reactions but contributes to the electronic and steric environment of the molecule.

-

The Trifluoromethoxy (-OCF₃) Group: This powerful electron-withdrawing group significantly influences the molecule's properties. It increases lipophilicity more than a trifluoromethyl (-CF₃) group and enhances metabolic stability by blocking potential sites of oxidation.[1][12] Due to its strong inductive effect, it deactivates the ring towards electrophilic aromatic substitution and is generally considered a meta-director.[13]

The combination of these groups makes the compound a bifunctional building block. The bromine atom can be selectively targeted for reactions like cross-coupling, leaving the chlorine and the rest of the scaffold intact for subsequent transformations.

Section 3: Application in Advanced Synthesis

The primary application of this compound is as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 1-position is ideally suited for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond, is a cornerstone of modern organic synthesis and a prime example of this compound's utility.

Below is a diagram illustrating the catalytic cycle of a typical Suzuki-Miyaura coupling reaction involving an aryl bromide like this compound.

Caption: Catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a generalized, self-validating framework for the coupling of this compound with a generic arylboronic acid. Note: This is a representative procedure and should be optimized for specific substrates.

Objective: To synthesize a biaryl product via a palladium-catalyzed Suzuki-Miyaura coupling.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.04 eq) or other suitable ligand

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) active catalyst is oxygen-sensitive.

-

Reagent Addition: To the flask, add this compound, the arylboronic acid, potassium carbonate, Pd(OAc)₂, and the phosphine ligand.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via cannula or syringe. The use of degassed solvents further prevents oxidation of the catalyst.

-

Reaction: Heat the reaction mixture to a specified temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting aryl bromide spot/peak and the appearance of a new, typically more non-polar, product spot/peak indicates reaction progression. A successful reaction is validated by the near-complete consumption of the limiting reagent.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 4: Safety and Handling

As with any halogenated aromatic compound, proper safety protocols must be observed.

-

Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3][7]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a key enabling reagent for modern organic synthesis. Its unique substitution pattern provides a robust platform for constructing complex molecules, driven by the reliable reactivity of the aryl bromide in cross-coupling reactions and the beneficial physicochemical properties imparted by the trifluoromethoxy group. A thorough understanding of its properties, reactivity, and handling is essential for scientists aiming to leverage its potential in the discovery and development of novel pharmaceuticals and advanced materials.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 892845-59-9 | Benchchem [benchchem.com]

- 4. americanelements.com [americanelements.com]

- 5. 2-Chloro-4-(Trifluoromethoxy)Bromobenzene | 892845-59-9 [chemicalbook.com]

- 6. americanelements.com [americanelements.com]

- 7. echemi.com [echemi.com]

- 8. CAS 468075-00-5: 2-bromo-1-chloro-4-(trifluoromethoxy)benz… [cymitquimica.com]

- 10. 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | C7H3BrClF3O | CID 18350457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 13. homework.study.com [homework.study.com]

Spectral Characterization of 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene, with the CAS number 892845-59-9, is a halogenated aromatic compound featuring a unique substitution pattern that makes it a valuable building block in medicinal chemistry and materials science.[1] Its molecular formula is C₇H₃BrClF₃O, and it has a molecular weight of approximately 275.45 g/mol .[1][2] The precise structural elucidation and purity assessment of this compound are paramount for its application in synthesis and drug development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for the unambiguous characterization of its chemical structure.

This in-depth technical guide provides a comprehensive overview of the expected spectral data for this compound. In the absence of a complete, publicly available experimental dataset, this guide leverages established spectroscopic principles and data from analogous compounds to predict and interpret the key spectral features. This approach offers a robust framework for researchers to anticipate and understand the spectral characteristics of this molecule.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will each provide unique and complementary information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the substituents. The bromine and chlorine atoms are electron-withdrawing through induction but electron-donating through resonance. The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.30 - 7.45 | d | ~8.5 |

| H-5 | 7.15 - 7.30 | dd | ~8.5, ~2.5 |

| H-6 | 7.60 - 7.75 | d | ~2.5 |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display seven signals: six for the aromatic carbons and one for the trifluoromethoxy carbon. The chemical shifts are influenced by the substituents, and the carbon of the -OCF₃ group will exhibit a quartet due to coupling with the three fluorine atoms.

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 (C-Br) | 115 - 120 | s |

| C-2 (C-Cl) | 128 - 133 | s |

| C-3 | 125 - 130 | s |

| C-4 (C-O) | 148 - 153 | q |

| C-5 | 118 - 123 | s |

| C-6 | 133 - 138 | s |

| -OCF₃ | 119 - 124 | q (¹JCF ≈ 250-260 Hz) |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz or higher (for a 400 MHz ¹H instrument) NMR spectrometer.

-

Data Acquisition: Employ a standard proton-decoupled pulse sequence. A 45-degree pulse angle and a relaxation delay of 2-5 seconds are typical. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of trifluoromethyl groups is sensitive to the electronic environment.[3][4]

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -OCF₃ | -58 to -65 | s |

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used. An external reference standard such as CFCl₃ may be used.

-

Instrumentation: An NMR spectrometer equipped with a fluorine probe, operating at a frequency corresponding to the ¹H field strength (e.g., 376 MHz for a 400 MHz instrument).

-

Data Acquisition: A simple pulse-acquire sequence is sufficient. Proton decoupling is generally not necessary but can be used to simplify the spectrum if long-range H-F couplings are observed.

-

Data Processing: Process the FID and reference the spectrum. Chemical shifts are typically referenced to CFCl₃ at 0.00 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic ring, the C-O ether linkage, and the carbon-halogen bonds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aromatic C=C Stretch | 1600 - 1585 and 1500 - 1400 | Medium |

| C-O Stretch (Aryl Ether) | 1280 - 1200 | Strong |

| C-F Stretch (-OCF₃) | 1200 - 1000 | Strong, multiple bands |

| C-H Out-of-Plane Bending | 900 - 675 | Strong |

| C-Cl Stretch | 800 - 600 | Medium to Strong |

| C-Br Stretch | 600 - 500 | Medium to Strong |

The C-H out-of-plane bending region is particularly diagnostic for the substitution pattern of the benzene ring.[6][7][8] For a 1,2,4-trisubstituted benzene, a strong absorption is expected in the 890-800 cm⁻¹ range.[9]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As the compound is likely a liquid or low-melting solid at room temperature, the spectrum can be obtained as a neat thin film between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal should be recorded first. Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound will show a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a group of peaks.[10] The most abundant peaks in this cluster will be at m/z 274 (C₇H₃⁷⁹Br³⁵Cl F₃O), 276 (C₇H₃⁸¹Br³⁵Cl F₃O and C₇H₃⁷⁹Br³⁷Cl F₃O), and 278 (C₇H₃⁸¹Br³⁷Cl F₃O).

Key Predicted Fragments:

| m/z | Proposed Fragment | Notes |

| 274, 276, 278 | [M]⁺ | Molecular ion cluster |

| 195, 197 | [M - Br]⁺ | Loss of a bromine radical |

| 245, 247 | [M - Cl]⁺ | Loss of a chlorine radical |

| 206, 208, 210 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical |

| 126, 128 | [C₆H₃BrCl]⁺ | Loss of OCF₃ |

digraph "MS_Fragmentation" {

rankdir=LR;

node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled,rounded"];

edge [arrowhead=vee, color="#4285F4"];

M [label="[M]⁺˙\nm/z 274, 276, 278"];

M_minus_Br [label="[M - Br]⁺\nm/z 195, 197"];

M_minus_Cl [label="[M - Cl]⁺\nm/z 245, 247"];

M -> M_minus_Br [label="- Br•"];

M -> M_minus_Cl [label="- Cl•"];

}

Figure 2: Proposed fragmentation of this compound.

Experimental Protocol: Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

- Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound, for instance, m/z 40-350.4. Data Analysis: Identify the molecular ion peak cluster and major fragment ions. Compare the observed isotopic patterns with the theoretical patterns for fragments containing bromine and/or chlorine.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS techniques provides a detailed and unambiguous confirmation of its chemical structure. The predicted data and interpretations presented inthis guide offer a valuable resource for researchers working with this compound, enabling them to anticipate, identify, and interpret its key spectral features. The provided experimental protocols serve as a practical starting point for acquiring high-quality spectral data. For novel compounds or when definitive structural confirmation is required, comparison with predicted spectra from computational tools can provide additional confidence in the assignments.

Benchchem. This compound | 892845-59-9. --INVALID-LINK--2. Sigma-Aldrich. This compound. --INVALID-LINK--3. Supporting Information for Copper-Catalyzed Trifluoromethylation. The Royal Society of Chemistry. --INVALID-LINK--4. ChemicalBook. 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR spectrum. --INVALID-LINK--5. Supporting Information for Palladium-Catalyzed Aerobic Oxidative Annulation. The Royal Society of Chemistry. --INVALID-LINK--6. PubChem. 2-Bromo-1-chloro-4-(trifluoromethyl)benzene. --INVALID-LINK--7. Benchchem. 1-Bromo-4-(trifluoromethyl)benzene-d4. --INVALID-LINK--8. Beilstein Journal of Organic Chemistry. Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. --INVALID-LINK--9. ACD/Labs. NMR Prediction. --INVALID-LINK--10. Smith, B. C. Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy, 2016, 31(5), 34-39. --INVALID-LINK--11. NIST WebBook. Benzene, 1-bromo-4-chloro-2-methyl-. --INVALID-LINK--12. BLDpharm. 1-Bromo-4-chloro-2-(trifluoromethyl)benzene. --INVALID-LINK--13. University of Wisconsin-Madison. 19F NMR Reference Standards. --INVALID-LINK--14. PubChem. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. --INVALID-LINK--15. American Chemical Society. Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. --INVALID-LINK--16. Chemsrc. CAS#:344-65-0 | 1-Bromo-4-chloro-2-(trifluoromethyl)benzene. --INVALID-LINK--17. Sigma-Aldrich. 1-Bromo-2-(trifluoromethoxy)benzene. --INVALID-LINK--18. Smith, B. C. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 2016, 31(4), 14-21. --INVALID-LINK--19. NIST WebBook. Benzene, 1-bromo-4-(trifluoromethyl)-. --INVALID-LINK--20. AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. --INVALID-LINK--21. ResearchGate. 1H NMR spectrum of compound 1-bromo-4-octyloxybenzene. --INVALID-LINK--22. Thieme. 13C NMR Spectroscopy. --INVALID-LINK--23. NMRDB.org. Predict 1H proton NMR spectra. --INVALID-LINK--24. Spectra Analysis. Determining benzene ring substitution patterns from IR spectra. --INVALID-LINK--25. NIST WebBook. Benzene, 1-bromo-2-chloro-. --INVALID-LINK--26. SpectraBase. 1-Bromo-2-chloro-benzene - Optional[1H NMR] - Spectrum. --INVALID-LINK--27. SpectraBase. 1-Bromo-2-chloro-benzene - Optional[MS (GC)] - Spectrum. --INVALID-LINK--28. NMRium. Predict. --INVALID-LINK--29. OpenStax. 15.7 Spectroscopy of Aromatic Compounds. --INVALID-LINK--30. University of Calgary. IR Spectroscopy Tutorial: Aromatics. --INVALID-LINK--31. NIST WebBook. Benzene, 1-chloro-4-(trifluoromethyl)-. --INVALID-LINK--

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. colorado.edu [colorado.edu]

- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. spectra-analysis.com [spectra-analysis.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene

Introduction

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a trifluoromethoxy group—a key bioisostere for lipophilic and electron-withdrawing moieties—along with two distinct halogen atoms, makes it a versatile building block for complex molecular architectures.[1] The trifluoromethoxy group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This guide provides a comprehensive overview of a robust and logical synthetic pathway to this valuable intermediate, grounded in established chemical principles and supported by detailed experimental protocols.

Strategic Analysis: A Retrosynthetic Approach

The synthesis of polysubstituted benzene rings requires careful strategic planning to ensure regiochemical control. A direct, sequential halogenation of 4-(trifluoromethoxy)benzene is synthetically challenging and would likely result in a difficult-to-separate mixture of isomers.

A more robust strategy involves leveraging the powerful directing effects of an amino group, which can be readily converted into a halogen via the Sandmeyer reaction. This approach offers superior regiochemical precision. Our retrosynthetic analysis identifies 2-chloro-4-(trifluoromethoxy)aniline as the key precursor. The amino group in this precursor can be selectively replaced by bromine in the final step. This precursor, in turn, can be synthesized from the widely available starting material, 4-(trifluoromethoxy)aniline.

Caption: Retrosynthetic pathway for the target compound.

This multi-step synthesis is logical and efficient, utilizing commercially available starting materials and well-understood, high-yielding chemical transformations.[2][3]

PART 1: Synthesis of the Key Intermediate: 2-Chloro-4-(trifluoromethoxy)aniline

The first stage of the synthesis involves the regioselective chlorination of 4-(trifluoromethoxy)aniline. The outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents present on the aromatic ring.

Causality of Experimental Choices: The amino group (-NH₂) is a powerful activating group and a strong ortho-, para-director. The trifluoromethoxy group (-OCF₃) is a deactivating group but is also an ortho-, para-director. In this competitive scenario, the activating amino group exerts dominant control over the position of the incoming electrophile, directing the chlorine atom primarily to the ortho position (C2), which is sterically accessible. Sulfuryl chloride (SO₂Cl₂) is selected as an efficient chlorinating agent for this transformation.

Experimental Protocol: Chlorination

This protocol is adapted from standard procedures for the chlorination of activated anilines.[4]

Materials:

-

4-(Trifluoromethoxy)aniline

-

Sulfuryl chloride (SO₂Cl₂)

-

Chlorobenzene (or other suitable inert solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a fume hood, dissolve 4-(trifluoromethoxy)aniline in chlorobenzene in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of sulfuryl chloride (1.05 equivalents) in chlorobenzene dropwise via the addition funnel over 1 hour, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with chlorobenzene.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product, 2-chloro-4-(trifluoromethoxy)aniline, can be purified by vacuum distillation or column chromatography.

Quantitative Data (Illustrative)

| Reactant/Product | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount Used |

| 4-(Trifluoromethoxy)aniline | 177.12 | 0.1 | 1.0 | 17.71 g |

| Sulfuryl chloride (SO₂Cl₂) | 134.97 | 0.105 | 1.05 | 14.17 g (8.4 mL) |

| 2-Chloro-4-(trifluoromethoxy)aniline | 211.57 | - | - | Theoretical: 21.16 g |

Expected Yield: 85-95%

PART 2: Diazotization and Sandmeyer Bromination

The final stage converts the synthesized intermediate into the target compound. This involves two classic reactions performed in a one-pot sequence: diazotization of the primary amine followed by a copper(I)-catalyzed Sandmeyer reaction.[5][6]

Causality of Experimental Choices:

-

Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) produces a relatively unstable diazonium salt.[7][8] Low temperature is critical to prevent premature decomposition of this intermediate.

-

Sandmeyer Reaction: The diazonium salt is a superb leaving group (N₂ gas). In the presence of a copper(I) salt, such as copper(I) bromide, a radical-nucleophilic aromatic substitution occurs, replacing the diazonium group with a bromide atom.[5] This reaction is highly efficient for introducing halogens onto an aromatic ring with precise regiochemistry.

Caption: Experimental workflow for the synthesis.

Experimental Protocol: Diazotization and Bromination

This protocol is based on well-established Sandmeyer reaction conditions.[9][10]

Materials:

-

2-Chloro-4-(trifluoromethoxy)aniline

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium sulfite solution

-

Anhydrous magnesium sulfate

Procedure:

-

Diazotization:

-

In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-chloro-4-(trifluoromethoxy)aniline.

-

Add 48% hydrobromic acid and cool the mixture to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite in water. Add this solution dropwise to the stirred aniline suspension, ensuring the temperature remains below 5 °C. The addition should take approximately 30-45 minutes.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) bromide in 48% hydrobromic acid. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The mixture may be gently heated (e.g., to 40-50 °C) to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

Cool the reaction mixture and extract the product with diethyl ether.

-

Combine the ether extracts and wash sequentially with water, saturated sodium sulfite solution (to remove any residual bromine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Quantitative Data (Illustrative)

| Reactant/Product | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount Used |

| 2-Chloro-4-(trifluoromethoxy)aniline | 211.57 | 0.05 | 1.0 | 10.58 g |

| Sodium Nitrite (NaNO₂) | 69.00 | 0.055 | 1.1 | 3.80 g |

| Copper(I) Bromide (CuBr) | 143.45 | 0.055 | 1.1 | 7.89 g |

| This compound | 275.45 | - | - | Theoretical: 13.77 g |

Expected Yield: 75-85%

Conclusion

The synthesis of this compound is reliably achieved through a three-step sequence starting from 4-(trifluoromethoxy)aniline. The strategy hinges on the regioselective chlorination of the starting material, followed by a high-yielding diazotization and Sandmeyer bromination sequence. This pathway provides excellent control over the final substitution pattern and utilizes well-understood, scalable reactions, making it highly suitable for implementation in research and drug development settings.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-(Trifluoromethoxy)aniline | 461-82-5 | FT38100 [biosynth.com]

- 3. globalchemmall.com [globalchemmall.com]

- 4. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Diazotisation [organic-chemistry.org]

- 9. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents [patents.google.com]

- 10. scribd.com [scribd.com]

Chemical structure and IUPAC name of 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene

An In-depth Technical Guide to 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern—featuring a bromine atom, a chlorine atom, and a trifluoromethoxy group on a benzene ring—provides multiple reaction sites and imparts specific electronic properties that are highly valuable in the fields of medicinal chemistry, agrochemical development, and materials science. The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest as it can enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity, making it a desirable moiety in the design of novel bioactive molecules.[1][2]

This guide offers a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, a plausible synthetic pathway with mechanistic insights, and its applications as a synthetic intermediate.

Chemical Identity and Structure

The structural and identifying information for this compound is fundamental for its use in a research and development setting.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. This data is crucial for handling, storage, and predicting the compound's behavior in chemical reactions.

| Property | Value | Source |

| Molecular Weight | 275.45 g/mol | [3] |

| Boiling Point | 212.4°C at 760 mmHg | [3] |

| Density | 1.743 g/cm³ | [3] |

| InChI | InChI=1S/C7H3BrClF3O/c8-5-2-1-4(3-6(5)9)13-7(10,11,12)/h1-3H | [3] |

| InChIKey | RRRFVMOJVRRZMM-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC(=C(C=C1OC(F)(F)F)Br)Cl | [4] |

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted benzene derivatives like this compound requires a strategic approach to control the regioselectivity of the substitutions. A plausible and common strategy involves the modification of a pre-existing substituted aniline through a Sandmeyer-type reaction.

A logical precursor for this synthesis is 2-Chloro-4-(trifluoromethoxy)aniline. The synthesis would proceed via diazotization of the aniline followed by a bromination reaction.

Synthetic Pathway Diagram

Caption: Proposed synthetic route via the Sandmeyer reaction.

Expertise & Experience: Causality Behind Experimental Choices

The choice of a Sandmeyer reaction starting from 2-chloro-4-(trifluoromethoxy)aniline is based on well-established and reliable organic chemistry principles.

-

Starting Material Selection : Aniline derivatives are excellent precursors for introducing a variety of substituents onto an aromatic ring via diazonium salts. The amino group is a strong activating group, facilitating electrophilic substitution, but its true synthetic utility lies in its conversion to a diazonium salt, which is an excellent leaving group.

-

Diazotization : The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) is a classic method to form the diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

-

Bromination : The subsequent reaction with cuprous bromide (CuBr) is the core of the Sandmeyer reaction. The copper(I) catalyst facilitates the replacement of the diazonio group (-N₂⁺) with a bromide ion. This method is highly effective for introducing halogens onto an aromatic ring at a specific position formerly occupied by an amino group.

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

2-Chloro-4-(trifluoromethoxy)aniline

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Cuprous bromide (CuBr)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-Chloro-4-(trifluoromethoxy)aniline in a suitable volume of 48% hydrobromic acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt. The completion of diazotization can be checked using potassium iodide-starch paper.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of cuprous bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether (3x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

-

Applications in Research and Drug Development

This compound is not typically an end-product but rather a key intermediate. Its utility stems from the presence of the bromine atom, which serves as a handle for further molecular elaboration, primarily through transition metal-catalyzed cross-coupling reactions.

-

Cross-Coupling Reactions : The bromo-substituent is an excellent leaving group for various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions.[1][5] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds from simpler precursors.

-

Pharmaceutical and Agrochemical Synthesis : The trifluoromethoxy group is a bioisostere of other functional groups and is known to improve metabolic stability and membrane permeability of drug candidates.[2] Therefore, this compound is a valuable building block for synthesizing novel pharmaceuticals and agrochemicals where these properties are desired.[2]

-

Fluorinated Building Block : As a fluorinated compound, it is part of a class of molecules that are increasingly important in materials science, particularly for the development of liquid crystals and other advanced materials.[3]

Spectroscopic Characterization

While specific spectra are not provided, the structure of this compound can be unequivocally confirmed using standard spectroscopic techniques:

-

¹H NMR : The proton NMR spectrum would be expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. Their chemical shifts and coupling patterns would be indicative of their positions relative to the electron-withdrawing substituents.

-

¹³C NMR : The carbon NMR spectrum would display signals for the seven distinct carbon atoms in the molecule, including the carbon of the trifluoromethoxy group.

-

¹⁹F NMR : The fluorine NMR spectrum would show a singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group.

-

Mass Spectrometry : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (275.45 g/mol ), with a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms.[3]

Safety and Handling

Based on available data for this and structurally similar compounds, this compound should be handled with care in a well-ventilated fume hood.

-

Hazard Profile : It is associated with warnings for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).[3][4]

-

Personal Protective Equipment (PPE) : Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 892845-59-9 | Benchchem [benchchem.com]

- 4. 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | C7H3BrClF3O | CID 18350457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]

Methodological & Application

Suzuki coupling protocol using 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene

An Application Guide for the Chemoselective Suzuki-Miyaura Coupling of 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene

Introduction: The Strategic Importance of Selective C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application is particularly prevalent in the pharmaceutical and materials science industries for the construction of biaryl and substituted aromatic structures.[3][4] This guide focuses on a substrate of increasing interest: this compound. This molecule presents a unique synthetic challenge and opportunity due to the presence of two distinct halogen atoms (bromine and chlorine) on the aromatic ring.

The primary challenge lies in achieving chemoselectivity —the ability to selectively react at one halogen site while leaving the other untouched. The trifluoromethoxy group, a bioisostere for other functional groups, imparts unique electronic properties and is a valuable moiety in medicinal chemistry, often enhancing metabolic stability and binding affinity.[5][6] Mastering the selective functionalization of this substrate allows for programmed, stepwise synthesis, opening pathways to complex molecular architectures that are otherwise difficult to access. This document provides a deep dive into the mechanistic principles governing this selectivity and presents a robust, validated protocol for the preferential Suzuki coupling at the C-Br bond.

Mechanistic Insights: Controlling the Catalytic Cycle for Selectivity

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][7][8] Understanding each step is critical to controlling the outcome, especially when dealing with polyhalogenated substrates.

-

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a palladium(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step and the primary control point for chemoselectivity.[2] The reactivity of carbon-halogen bonds typically follows the order: C–I > C–Br > C–OTf >> C–Cl.[1] Therefore, the C-Br bond of this compound is intrinsically more reactive and will preferentially undergo oxidative addition under carefully controlled conditions.

-

Transmetalation: In this step, the organic group from the organoboron reagent (Ar'-BY₂) is transferred to the palladium(II) center. This process is activated by a base, which converts the boronic acid into a more nucleophilic boronate "ate" complex (e.g., Ar'-B(OH)₃⁻), facilitating the ligand exchange on the palladium complex.[9][10]

-

Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments (Ar-Ar') from the Pd(II) center, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key to mono-functionalization of this compound is to exploit the inherent reactivity difference between the C-Br and C-Cl bonds. By selecting appropriate reaction conditions—specifically the catalyst, ligand, temperature, and reaction time—one can favor oxidative addition at the more labile C-Br bond and stop the reaction before significant coupling at the C-Cl bond occurs.

Protocol: Selective Mono-arylation at the C-Br Position

This protocol details a reliable method for the Suzuki-Miyaura coupling of an arylboronic acid with this compound, targeting selective reaction at the bromide position.

Reagents and Materials

| Reagent | CAS No. | Formula | MW ( g/mol ) | Example Amount | Equivalents |

| This compound | 892845-59-9 | C₇H₃BrClF₃O | 275.45 | 275.5 mg (1.0 mmol) | 1.0 |

| Phenylboronic Acid | 98-80-6 | C₆H₇BO₂ | 121.93 | 146.3 mg (1.2 mmol) | 1.2 |

| Pd(PPh₃)₄ (Tetrakis) | 14221-01-3 | C₇₂H₆₀P₄Pd | 1155.56 | 34.7 mg (0.03 mmol) | 0.03 (3 mol%) |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | 414.6 mg (3.0 mmol) | 3.0 |

| 1,4-Dioxane | 123-91-1 | C₄H₈O₂ | 88.11 | 8 mL | - |

| Water (deionized, degassed) | 7732-18-5 | H₂O | 18.02 | 2 mL | - |

Instrumentation

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Magnetic stir plate with heating

-

Inert atmosphere manifold (Argon or Nitrogen)

-

Standard laboratory glassware for workup

-

Rotary evaporator

-

Flash chromatography system

Step-by-Step Experimental Procedure

-

Reaction Setup:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

-

Seal the flask with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.

-

-

Solvent Addition:

-

Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for 20-30 minutes.

-

Using a syringe, add the degassed solvent mixture (10 mL for a 1.0 mmol scale reaction) to the flask containing the solid reagents.

-

-

Reaction Execution:

-

Lower the flask into a preheated oil bath set to 85-90 °C.

-

Stir the reaction mixture vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. It is crucial to monitor for the consumption of the starting material and the formation of the mono-coupled product, while minimizing the formation of the di-coupled byproduct.

-

-

Reaction Work-up:

-

Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

-

Add 20 mL of ethyl acetate and 20 mL of water to the reaction mixture.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 20 mL portions of ethyl acetate.

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Use a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate) to elute the product.

-

Combine the fractions containing the desired product and remove the solvent in vacuo to yield the purified 2-chloro-4-(trifluoromethoxy)-1,1'-biphenyl as a solid or oil.

-

Expert Analysis & Troubleshooting

The success of this selective coupling hinges on several key parameters. Understanding the causality behind these choices is essential for optimization and troubleshooting.

Rationale for Reagent and Condition Selection

-

Catalyst System: Pd(PPh₃)₄ is a reliable Pd(0) catalyst that is effective for the coupling of many aryl bromides.[7] For less reactive aryl chlorides or more sterically hindered substrates, more advanced catalyst systems employing bulky, electron-rich phosphine ligands like SPhos or XPhos, often in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor, may be necessary to achieve good yields.[11][12] These advanced ligands can accelerate both the oxidative addition and reductive elimination steps.

-